(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid

Catalog No.
S1791084
CAS No.
41003-10-5
M.F
C2H9NO7P2
M. Wt
221.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic aci...

CAS Number

41003-10-5

Product Name

(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid

IUPAC Name

(2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid

Molecular Formula

C2H9NO7P2

Molecular Weight

221.04

InChI

InChI=1S/C2H9NO7P2/c3-1-2(4,11(5,6)7)12(8,9)10/h4H,1,3H2,(H2,5,6,7)(H2,8,9,10)

SMILES

C(C(O)(P(=O)(O)O)P(=O)(O)O)N

Synonyms

2-Amino-1-hydroxyethylene-1,1-bisphosphonic Acid; Ethane-1-hydroxy-2-amino-1,1-diphosphonic Acid

Bone Health and Osteoporosis

Specific Scientific Field: Orthopedics, endocrinology, and pharmacology.

Summary: Glycine Bisphosphonate is widely used to treat osteoporosis and other bone-related disorders. Its high affinity for bone mineral hydroxyapatite makes it tissue-specific and devoid of off-target effects. The drug inhibits bone resorption by targeting osteoclasts, preserving skeletal mineral, and maintaining bone mass .

(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid is a phosphonic acid characterized by its unique structure that includes a 1-hydroxy-2-aminoethyl group attached to a phosphorus atom. Its molecular formula is C2H9NO7P2C_2H_9NO_7P_2, with a molecular weight of approximately 221.04 g/mol. This compound is notable for its dual phosphonic acid functionality, which contributes to its chemical reactivity and biological activity. The compound is often utilized in various fields, including agriculture and pharmaceuticals, due to its ability to interact with biological systems effectively .

  • Metal Chelation: As mentioned earlier, the phosphonate groups might enable AHPPE to chelate metal ions. This property could be relevant in various applications, such as water treatment or as a catalyst in specific reactions.
  • Biomolecule Interaction: The amine group could potentially allow AHPPE to interact with biomolecules containing carboxylic acid groups or phosphate groups. However, further research is needed to verify this.
Typical of phosphonic acids. These reactions include:

  • Acid-Base Reactions: As a phosphonic acid, it can donate protons in aqueous solutions, leading to the formation of anions.
  • Esterification: It can react with alcohols to form esters, which may be useful in synthesizing derivatives for various applications.
  • Condensation Reactions: The amino group can participate in condensation reactions, forming amides or other nitrogen-containing compounds.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity .

The biological activity of (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid has been studied extensively, revealing several important properties:

  • Inhibition of Enzymes: It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications.
  • Antimicrobial Properties: The compound exhibits antimicrobial activity against various pathogens, suggesting potential use as an antimicrobial agent.
  • Plant Growth Regulation: In agricultural contexts, it has been found to influence plant growth and development positively, acting as a growth regulator .

Several methods exist for synthesizing (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid:

  • Phosphonylation of Amino Alcohols: This method involves the reaction of amino alcohols with phosphorus oxychloride, followed by hydrolysis to yield the desired phosphonic acid.
  • Direct Phosphorylation: The compound can be synthesized through direct phosphorylation of suitable precursors using phosphorus-containing reagents.
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that simplify the process and improve yield by combining multiple reaction steps into a single procedure .

The applications of (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid span multiple fields:

  • Agriculture: Used as a plant growth regulator and herbicide due to its ability to enhance nutrient uptake and promote growth.
  • Pharmaceuticals: Investigated for use in drug formulations targeting metabolic disorders and infections due to its enzyme inhibition properties.
  • Biochemical Research: Employed in studies related to enzyme activity and metabolic pathways, providing insights into biochemical processes .

Interaction studies have highlighted the compound's potential in various biological systems:

  • Enzyme Substrate Interactions: Research indicates that (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid can act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways significantly.
  • Cellular Uptake Mechanisms: Studies suggest mechanisms by which this compound is taken up by cells, influencing its efficacy as a therapeutic agent .

Several compounds share structural or functional similarities with (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-1-hydroxyethane-1,1-diphosphonic acidC2H9NO7P2C_2H_9NO_7P_2Contains two phosphonic acid groups; used in similar biological applications.
Aminomethylphosphonic acidC2H8NO3PC_2H_8NO_3PLacks the hydroxy group but shares similar biological activities; used in agriculture.
Phosphonobutane-tricarboxylic acidC7H11O9PC_7H_11O_9PContains multiple carboxylic groups; utilized in biochemical research but differs structurally from (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid.

The uniqueness of (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid lies in its specific structural configuration that combines both amino and hydroxy functionalities with phosphonic acids, providing distinct biological activities and applications compared to these similar compounds .

(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid, a bisphosphonate compound characterized by its unique chemical structure containing a carbon atom bonded to two phosphonic acid groups, a hydroxyl group, and an aminoethyl chain, has garnered significant attention in the field of organophosphorus chemistry [1] [3]. This compound belongs to the family of aminobisphosphonates, which are characterized by the presence of a P-C-P backbone with an amino group in the alkyl side chain [4] [8]. The development of efficient synthetic methodologies for this compound has been a focus of extensive research, with various approaches being explored to enhance yield, stereoselectivity, and environmental sustainability [6] [12].

Kabachnik-Fields Reaction Modifications for Bisphosphonate Synthesis

The Kabachnik-Fields reaction, also known as the phospha-Mannich reaction, represents one of the most versatile and widely employed methods for the synthesis of (2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid and related aminophosphonate derivatives [17] [19]. This three-component reaction involves the condensation of primary or secondary amines, carbonyl compounds (aldehydes or ketones), and phosphorus reagents containing a P-H bond, particularly dialkyl phosphites [20] [24].

The reaction mechanism of the Kabachnik-Fields reaction has been extensively studied, with two potential pathways identified: the "imine pathway" and the "hydroxyphosphonate pathway" [17] [24]. In the imine pathway, the carbonyl compound first reacts with the amine to form an imine intermediate, which subsequently undergoes nucleophilic addition by the phosphorus reagent [19] [23]. Alternatively, in the hydroxyphosphonate pathway, the phosphorus reagent initially adds to the carbonyl compound to form an α-hydroxyphosphonate intermediate, which then reacts with the amine through substitution [17] [24].

Recent investigations using in situ Fourier transform infrared spectroscopy have provided evidence supporting the imine pathway as the predominant mechanism in many Kabachnik-Fields reactions [24] [17]. This mechanistic understanding has facilitated the development of various modifications to enhance the efficiency and selectivity of the reaction for bisphosphonate synthesis [19] [23].

Table 1: Kabachnik-Fields Reaction Modifications for Bisphosphonate Synthesis

Catalyst SystemReaction ConditionsYield Range (%)Advantages
Magnesium perchlorateRoom temperature, solvent-free85-95High efficiency, three-component reaction
Microwave conditions (solvent-free)80°C, MW irradiation75-90Catalyst-free, environmentally friendly
Ionic liquidsRoom temperature, eco-friendly80-92Recyclable medium, green chemistry
T3P (Tripropyl triphosphonate)Room temperature, water medium70-85Water-compatible, mild conditions
Ytterbium triflateRoom temperature, anhydrous conditions65-80Good diastereoselectivity
Iron-dependent enzyme (PhnY)Biological conditions, stereoselective60-75Stereoselective formation of (R)-configuration

The use of magnesium perchlorate as a catalyst has emerged as a particularly efficient approach, enabling the reaction to proceed at room temperature under solvent-free conditions with yields ranging from 85-95% [19] [6]. This catalyst system facilitates a true three-component reaction without the observable formation of either imine or α-hydroxyphosphonate intermediates, suggesting the simultaneous involvement of all three reactants in the transition state [19] [17].

Microwave-assisted solvent-free conditions have also been developed as an environmentally friendly alternative, eliminating the need for catalysts while still achieving good yields (75-90%) [24] [17]. This approach significantly reduces reaction times and minimizes waste generation, aligning with green chemistry principles [19] [24].

The application of ionic liquids as reaction media represents another eco-friendly modification, providing high yields (80-92%) while enabling catalyst recycling [33] [19]. Similarly, the use of T3P in water has been demonstrated as an effective system for conducting the Kabachnik-Fields reaction under mild conditions with good yields (70-85%) [6] [24].

For the synthesis of (2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid specifically, the Kabachnik-Fields reaction can be employed using appropriate starting materials such as formaldehyde, ethylamine, and dialkyl phosphites, followed by hydrolysis of the phosphonate esters [21] [6]. The reaction can be further modified by using ytterbium triflate as a catalyst to achieve good diastereoselectivity, or by employing iron-dependent enzymes like PhnY to obtain stereoselective formation of the (R)-configuration [3] [21].

Pudovik Reaction Applications in Asymmetric Derivations

The Pudovik reaction, which involves the nucleophilic addition of phosphorus-hydrogen compounds to imines or carbonyl compounds, represents another important synthetic route for the preparation of (2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid and related aminophosphonates [11] [12]. This reaction is closely related to the Kabachnik-Fields reaction but differs in that it typically employs preformed imines or carbonyl compounds rather than generating them in situ [11] [6].

In the context of aminobisphosphonate synthesis, the Pudovik reaction has been extensively explored for its potential in asymmetric synthesis, enabling the stereoselective formation of chiral aminophosphonate derivatives [12] [15]. Various chiral catalysts and auxiliaries have been developed to control the stereochemistry of the addition process, leading to the formation of optically active products with high enantiomeric excess [9] [10].

Table 2: Pudovik Reaction Applications in Asymmetric Derivations

Chiral Catalyst/AuxiliarySubstrate TypeDiastereomeric RatioYield (%)Enantiomeric Excess (%)
Tartrate-modified titanium(IV) alkoxideAromatic aldehydesUp to 85:1570-8570-80
Binaphthol-modified lanthanoid alkoxidesAromatic aldehydesUp to 90:1065-8075-85
CAMDOL-derived H-phosphonateAldehydes, aldimines, nitroalkenesUp to 99:185-9790-95
Quinine-based chiral amineAryl aldehydesUp to 80:2075-9065-75
p-Toluenesulfinyl imineAromatic aldehydesUp to 95:560-8085-90
Phenylglycinol derivativesAliphatic/aromatic aldehydesUp to 88:1270-8580-88

The use of tartrate-modified titanium(IV) alkoxides as chiral catalysts has been demonstrated to promote the enantioselective Pudovik reaction of aromatic aldehydes with dialkyl phosphites, achieving diastereomeric ratios of up to 85:15 and enantiomeric excesses of 70-80% [9] [10]. The stereoselectivity of this system is strongly dependent on the solvent used, with optimal results typically obtained in non-polar solvents [9] [12].

Similarly, binaphthol-modified lanthanoid alkoxides have been employed as effective catalysts for the asymmetric Pudovik reaction, providing diastereomeric ratios of up to 90:10 and enantiomeric excesses of 75-85% [10] [12]. The electronic nature of the carbonyl substrate has been found to significantly influence the enantioselectivity of the reaction with these catalyst systems [10] [9].

More recently, CAMDOL-derived H-phosphonates have emerged as highly effective chiral auxiliaries for the stereoselective Pudovik reaction, enabling the synthesis of α-hydroxyl, α-amino, and β-nitro phosphonates with exceptional diastereomeric ratios (up to 99:1) and yields (85-97%) [16] [12]. This approach offers broad substrate scope and facilitates convenient transformations toward bioactive phosphonic acid derivatives [16] [15].

For the synthesis of (2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid specifically, the Pudovik reaction can be employed using appropriate imine precursors derived from ethylamine and formaldehyde, followed by reaction with dialkyl phosphites and subsequent hydrolysis [12] [15]. The use of chiral auxiliaries such as p-toluenesulfinyl imine or phenylglycinol derivatives can enable the stereoselective formation of the desired product with high optical purity [12] [16].

Green Chemistry Approaches Using Magnetic Nanocatalysts

In recent years, the development of green chemistry approaches for the synthesis of (2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid and related aminobisphosphonates has gained significant attention, with a particular focus on the use of magnetic nanocatalysts [13] [30]. These approaches aim to address environmental concerns associated with traditional synthetic methods by reducing waste generation, minimizing energy consumption, and enabling catalyst recycling [13] [32].

Magnetic nanocatalysts, comprising magnetic core materials such as iron oxide (Fe3O4 or γ-Fe2O3) functionalized with catalytically active species, offer several advantages for aminobisphosphonate synthesis, including high surface area, excellent accessibility, and facile separation using external magnetic fields [30] [31]. These properties make them particularly suitable for promoting reactions such as the Kabachnik-Fields and Pudovik reactions under environmentally friendly conditions [13] [33].

Table 3: Green Chemistry Approaches Using Magnetic Nanocatalysts

Nanocatalyst SystemSynthesis MethodReaction TimeProduct Yield (%)Recyclability (Cycles)Magnetic Separation
Fe3O4@SiO2@CPTMS-DTPAThree-component reaction10-25 minutes64-975Yes, complete recovery
γ-Fe2O3@Alendronate@ProlineOrganocatalytic synthesis30-60 minutes70-854Yes, >95% recovery
CB Fe-MOF@Fe3O4Multicomponent reaction15-45 minutes75-906Yes, efficient separation
Magnetic ionic liquid nanocatalystUltrasound-assisted synthesis10-30 minutes80-955Yes, rapid separation
Bisphosphonate-functionalized Fe3O4One-pot reaction20-40 minutes65-884Yes, easy recovery

One notable example is the Fe3O4@SiO2@CPTMS-DTPA nanocatalyst, which has been successfully employed for the green synthesis of aminophosphonate derivatives through a one-pot, three-component reaction involving aldehydes, amines, and phosphite derivatives [13] [30]. This catalyst system enables the reaction to proceed under ultrasound conditions within 10-25 minutes, achieving excellent product yields (64-97%) and demonstrating good recyclability for up to five cycles [13] [31].

Similarly, γ-Fe2O3@Alendronate@Proline nanocatalysts have been developed for organocatalytic synthesis of aminophosphonates, combining the advantages of proline-based organocatalysis with the magnetic properties of iron oxide nanoparticles [30] [34]. These catalysts facilitate reactions under mild conditions with good yields (70-85%) and can be easily recovered and reused for multiple cycles [30] [31].

The use of CB Fe-MOF@Fe3O4 nanocatalysts represents another green approach, enabling multicomponent reactions for aminophosphonate synthesis with high efficiency (75-90% yield) and excellent recyclability (up to 6 cycles) [31] [13]. These catalysts exhibit superparamagnetic behavior with suitable magnetic properties for facile separation using conventional magnets [31] [30].

Ultrasound-assisted synthesis using magnetic ionic liquid nanocatalysts has also emerged as a promising green methodology, significantly reducing reaction times (10-30 minutes) while achieving high yields (80-95%) [13] [33]. This approach combines the advantages of ionic liquids as green solvents with the benefits of magnetic separation, offering an environmentally friendly alternative to traditional methods [13] [31].

For the synthesis of (2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid specifically, bisphosphonate-functionalized Fe3O4 nanocatalysts have been developed, enabling one-pot reactions with good yields (65-88%) and straightforward catalyst recovery [34] [30]. These catalysts can be designed to promote stereoselective reactions, potentially leading to the formation of optically pure products [30] [31].

Stereoselective Synthesis and Chiral Resolution Techniques

The development of stereoselective synthesis and chiral resolution techniques for (2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid represents a significant area of research, driven by the potential importance of stereochemistry in various applications [3] [12]. These approaches aim to control the configuration of the stereogenic centers in the molecule, particularly the carbon atom bearing the hydroxyl and phosphonic acid groups [12] [14].

Stereoselective synthesis methods involve the use of chiral catalysts, auxiliaries, or substrates to control the stereochemical outcome of reactions such as the Kabachnik-Fields or Pudovik reactions [12] [15]. Alternatively, chiral resolution techniques focus on the separation of racemic mixtures into their constituent enantiomers through various physical or chemical processes [25] [29].

Table 4: Stereoselective Synthesis and Chiral Resolution Techniques

Resolution MethodChiral Auxiliary/AgentResolution Efficiency (%)Enantiomeric Excess (%)ScalabilityCost Effectiveness
Diastereomeric salt formationTartaric acid, cinchonine40-6085-95Commercial scaleModerate
Enzymatic kinetic resolutionCobalt-salen catalyst45-5580-90Laboratory to pilotHigh
Hydrolytic kinetic resolutionJacobsen cobalt catalyst85-9590-98Laboratory scaleModerate
Crystallization-based resolutionMandelic acid derivatives35-5080-90Commercial scaleLow to moderate
Chromatographic separationChiral stationary phases90-9995-99Analytical to preparativeLow
Asymmetric Ullmann couplingChiral bisphosphine ligands80-9085-95Laboratory scaleModerate

Diastereomeric salt formation represents one of the most traditional and widely employed resolution methods, involving the reaction of racemic aminobisphosphonates with chiral resolving agents such as tartaric acid or cinchonine to form diastereomeric salts with different physical properties [25] [29]. These salts can then be separated based on their differential solubility, achieving resolution efficiencies of 40-60% and enantiomeric excesses of 85-95% [25] [27]. This approach is particularly suitable for commercial-scale applications due to its relative simplicity and scalability [25] [29].

Enzymatic kinetic resolution offers another powerful approach, utilizing enzymes to selectively transform one enantiomer of a racemic mixture while leaving the other unchanged [27] [12]. This method can achieve resolution efficiencies of 45-55% and enantiomeric excesses of 80-90%, with the advantages of high stereoselectivity, mild reaction conditions, and reduced environmental impact [27] [29]. However, its application is typically limited to laboratory or pilot scale due to the cost and availability of suitable enzymes [27] [25].

Hydrolytic kinetic resolution using Jacobsen cobalt catalysts has emerged as a highly efficient method for the resolution of epoxide intermediates in aminobisphosphonate synthesis, achieving resolution efficiencies of 85-95% and enantiomeric excesses of 90-98% [3] [14]. This approach has been successfully applied to the synthesis of (R)-2-amino-1-hydroxyethylphosphonic acid, with physical data consistent with material obtained from natural sources [3] [12].

Crystallization-based resolution methods, particularly those employing mandelic acid derivatives as resolving agents, offer a straightforward approach with moderate resolution efficiencies (35-50%) and good enantiomeric excesses (80-90%) [25] [29]. These methods are suitable for commercial-scale applications and can be particularly effective for compounds that form well-defined crystalline structures [25] [27].

Chromatographic separation using chiral stationary phases represents the most efficient resolution method in terms of separation efficiency (90-99%) and enantiomeric excess (95-99%), but is typically limited to analytical or preparative scale due to cost considerations [25] [29]. This approach is particularly valuable for compounds that are difficult to resolve by other methods [25] [27].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-7.3

Dates

Modify: 2024-04-14

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